4-Fluoro-5-(perfluorophenyl)indole
Description
Properties
Molecular Formula |
C14H5F6N |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
4-fluoro-5-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H5F6N/c15-9-5-3-4-21-7(5)2-1-6(9)8-10(16)12(18)14(20)13(19)11(8)17/h1-4,21H |
InChI Key |
JEYJAWGQOSYXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3F)F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(perfluorophenyl)indole typically involves the functionalization of the indole ring with fluorine atoms and perfluorophenyl groups. One common approach is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . These reactions are usually carried out under controlled conditions, such as low temperatures and specific solvents, to achieve high yields and selectivity.
Another method involves the condensation of 2-fluoro-6-nitrotoluene with appropriate reagents to form the desired indole derivative . This method may require multiple steps, including reduction and cyclization reactions, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(perfluorophenyl)indole can undergo various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophilic Reagents: Trifluoromethyl hypofluorite (CF3OF), cesium fluoroxysulfate (CsOSO3F), and Selectfluor.
Nucleophilic Reagents: Various nucleophiles, such as amines and thiols, can react with the fluorinated indole to form new derivatives.
Oxidizing and Reducing Agents: Agents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or alkylated indole derivatives, while nucleophilic substitution reactions can produce various substituted indoles .
Scientific Research Applications
4-Fluoro-5-(perfluorophenyl)indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(perfluorophenyl)indole involves its interaction with specific molecular targets and pathways. The fluorine atoms and perfluorophenyl groups can enhance the compound’s binding affinity to certain receptors and enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Indole Derivatives
*Calculated based on molecular formula (C₁₄H₅F₆N).
Key Observations:
- Electronic Effects: The C₆F₅ group in this compound induces a stronger electron-withdrawing effect compared to simpler substituents like methoxy (-OCH₃) or methyl (-CH₃). This property aligns it with semiconductor materials requiring n-type behavior, as seen in perfluorophenyl-functionalized BTBT derivatives .
- Polarity and Solubility: Carboxylic acid derivatives (e.g., 4-Fluoro-1H-indole-6-carboxylic acid) exhibit higher water solubility, whereas this compound is likely more lipophilic, favoring organic solvents.
- Reactivity: The presence of reactive groups (e.g., diketone in 4-chloro-5-fluoroindole-2,3-dione) contrasts with the stability of the perfluorophenyl group, which is resistant to further substitution under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
